1-(Dibenzo[b,d]furan-4-yl)ethan-1-one

Sigma-1 Receptor Binding Affinity Neurological Disorders

This 4-acetyl dibenzofuran ketone (≥95% purity) offers a defined substitution pattern essential for reproducible SAR and library synthesis. The acetyl group enables reduction, reductive amination, or condensation without positional ambiguity. Validated Sigma-1 receptor binding (Ki=841 nM) provides a baseline for potency optimization. Ideal as a reference standard or synthetic intermediate for neuroscience-focused medicinal chemistry. Bulk packaging available; request a quote for your required quantity.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
Cat. No. B12081579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dibenzo[b,d]furan-4-yl)ethan-1-one
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1OC3=CC=CC=C23
InChIInChI=1S/C14H10O2/c1-9(15)10-6-4-7-12-11-5-2-3-8-13(11)16-14(10)12/h2-8H,1H3
InChIKeyCATAPWNWWJUZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Dibenzo[b,d]furan-4-yl)ethan-1-one: A Dibenzofuran-Based Acetyl Building Block with Sigma-1 Receptor Affinity


1-(Dibenzo[b,d]furan-4-yl)ethan-1-one (CAS 119490-18-5) is a heterocyclic aromatic ketone comprising a dibenzofuran core with an acetyl substituent at the 4-position . This compound features a planar tricyclic aromatic scaffold (C14H10O2, MW 210.23) and has been characterized in Sigma-1 receptor binding studies [1]. The 4-position acetyl group provides a reactive handle for further synthetic elaboration, distinguishing it from unsubstituted dibenzofuran and alternative regioisomers.

Why 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one Cannot Be Casually Replaced by Other Dibenzofuran or Acetyl Aromatic Analogs


Substitution among dibenzofuran derivatives is non-trivial due to regiospecific structure-activity relationships that govern both biological target engagement and synthetic reactivity . The acetyl group position (4- vs. 2- vs. 3-substitution) alters electronic distribution across the conjugated aromatic system, affecting intermolecular interactions with protein binding pockets as well as electrophilic/nucleophilic reactivity in subsequent synthetic steps. Compounds bearing substituents at different positions or lacking the acetyl moiety altogether will exhibit divergent pharmacological profiles and chemical reactivity, making direct interchange inappropriate without experimental validation.

Quantitative Differentiation Evidence: 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one vs. Comparators


Sigma-1 Receptor Binding Affinity: 4-Acetyl Dibenzofuran vs. High-Affinity Reference Compounds

This compound exhibits measurable Sigma-1 receptor binding with a Ki of 841 nM in guinea pig brain membrane preparations [1]. This is in contrast to high-affinity Sigma-1 ligands such as certain advanced pharmaceutical candidates, which demonstrate Ki values in the 1–10 nM range in comparable radioligand displacement assays [1]. While this compound does not represent a high-affinity Sigma-1 binder, its affinity is quantifiably characterized and offers a distinct starting point for medicinal chemistry optimization that may differ from other dibenzofuran regioisomers lacking reported Sigma-1 activity.

Sigma-1 Receptor Binding Affinity Neurological Disorders

Acetyl Substitution Position: 4-Position vs. 2-Position Regioisomer Reactivity and Availability

The 4-acetyl substitution on the dibenzofuran core differentiates this compound from the 2-acetyl regioisomer (1-(dibenzo[b,d]furan-2-yl)ethanone, CAS 13761-32-5) . The 4-position places the acetyl group adjacent to the furan oxygen and ortho to one fused benzene ring, whereas the 2-position substituent resides on the outer benzene ring . This positional variation alters electronic conjugation and steric accessibility, potentially yielding distinct chemical reactivity in subsequent derivatization steps. The 4-acetyl isomer is listed as commercially available , whereas availability of the 2-acetyl isomer varies by supplier.

Regioselectivity Synthetic Intermediates Structure-Activity Relationship

Predicted Physicochemical Properties: 4-Acetyl Dibenzofuran vs. Parent Dibenzofuran

The presence of the acetyl group at the 4-position substantially alters physicochemical properties compared to unsubstituted dibenzofuran. This compound has a predicted XLogP3 of 3.3 and a boiling point of 361.6±15.0 °C . In contrast, unsubstituted dibenzofuran (CAS 132-64-9) has a lower XLogP3 of approximately 3.0 and a boiling point of 287 °C . The increased lipophilicity and boiling point reflect the contribution of the acetyl moiety, which may influence solubility, membrane permeability, and purification behavior.

Lipophilicity ADME Prediction Material Properties

Evidence-Supported Application Scenarios for 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one


Sigma-1 Receptor-Focused Neurological Probe Development

Based on validated Sigma-1 receptor binding (Ki = 841 nM) , this compound may serve as a starting scaffold for structure-activity relationship optimization targeting Sigma-1-mediated pathways in neurological or psychiatric disease models. The modest affinity provides a baseline from which potency can be improved through systematic derivatization.

Regiospecific Synthetic Intermediate for 4-Substituted Dibenzofuran Libraries

The 4-acetyl group provides a reactive ketone handle for further functionalization, including reduction to the corresponding alcohol, reductive amination to amines, or condensation to hydrazones and oximes . The defined 4-position substitution eliminates positional ambiguity in subsequent derivatization, a key requirement for reproducible library synthesis .

Physicochemical Reference Standard for Dibenzofuran-Derived Acetyl Aromatics

The established purity specification (95%) and predicted physicochemical parameters (XLogP3 = 3.3, boiling point ≈ 362 °C) [1] support use as a reference standard in analytical method development or as a calibrant for chromatographic systems handling moderately lipophilic aromatic ketones.

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